6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine
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Overview
Description
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is a fluorinated purine derivative. Purines are a class of organic compounds that play a crucial role in various biological processes. The incorporation of fluorine atoms into purine structures can significantly alter their physicochemical properties, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . Another approach involves the use of organometallic reagents, such as the reaction of 6-chloro-2-iodopurine with CF3ZnBr and CuI to achieve selective trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique biological properties.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions.
Industrial Chemistry: It is used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
Uniqueness
6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties.
Properties
Molecular Formula |
C7H5ClF2N4 |
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Molecular Weight |
218.59 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-7-methylpurine |
InChI |
InChI=1S/C7H5ClF2N4/c1-14-2-11-6-3(14)4(8)12-7(13-6)5(9)10/h2,5H,1H3 |
InChI Key |
SNMWNHWHEFQMJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origin of Product |
United States |
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